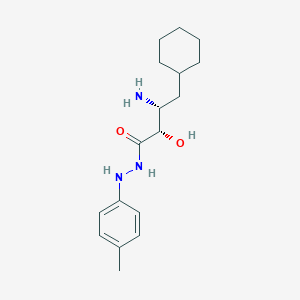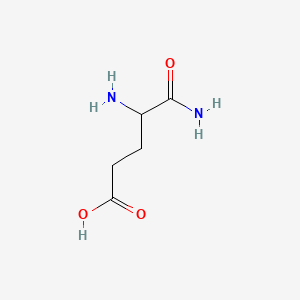![molecular formula C23H21N7O B10760165 6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide](/img/structure/B10760165.png)
6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Z)-アミノ(イミノ)メチル]-N-[4-(アミノメチル)フェニル]-4-(ピリミジン-2-イルアミノ)-2-ナフタミドは、ナフタレン-2-カルボンアニリド類に属する小型の有機分子です この化合物は、ナフタレンコア、ピリミジン環、および複数のアミノ基を含む複雑な構造が特徴です。
2. 製法
合成経路と反応条件
6-[(Z)-アミノ(イミノ)メチル]-N-[4-(アミノメチル)フェニル]-4-(ピリミジン-2-イルアミノ)-2-ナフタミドの合成は、通常、複数のステップを伴います。
ナフタレンコアの形成: ナフタレンコアは、フリーデル・クラフツアシル化などの反応と、その後の環化によって合成されます。
ピリミジン環の導入: ピリミジン環は、求核置換反応によって導入されます。
アミノ化反応: アミノ基は、アンモニアまたはアミンなどの試薬を用いて、制御された条件下でアミノ化反応によって付加されます。
最終カップリング: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(ヒドロキシベンゾトリアゾール)などのカップリング剤を用いて、ナフタレンコアをピリミジン環とアミノ基にカップリングします。
工業的製法
この化合物の工業的生産には、収率と純度を高めるために、上記の合成経路の最適化が含まれる場合があります。連続フロー合成や自動反応器などの技術を使用して、生産プロセスをスケールアップすることができます。
3. 化学反応解析
反応の種類
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸化反応を受ける可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特定の条件下で官能基が他の基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: ハロゲン化剤、求核剤、求電子剤。
主な生成物
酸化: 酸素含有官能基が追加された酸化誘導体。
還元: 酸素含有官能基が減少した還元誘導体。
置換: 元の官能基が別の官能基に置き換えられた置換誘導体。
4. 科学研究における用途
6-[(Z)-アミノ(イミノ)メチル]-N-[4-(アミノメチル)フェニル]-4-(ピリミジン-2-イルアミノ)-2-ナフタミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生体高分子との相互作用の可能性について調査されています。
医学: 特定の酵素や受容体を標的にする治療効果の可能性について検討されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-Amino(Imino)Methyl]-N-[4-(Aminomethyl)Phenyl]-4-(Pyrimidin-2-Ylamino)-2-Naphthamide typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Amination Reactions: Amino groups are added through amination reactions using reagents such as ammonia or amines under controlled conditions.
Final Coupling: The final step involves coupling the naphthalene core with the pyrimidine ring and amino groups using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
6-[(Z)-Amino(Imino)Methyl]-N-[4-(Aminomethyl)Phenyl]-4-(Pyrimidin-2-Ylamino)-2-Naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6-[(Z)-アミノ(イミノ)メチル]-N-[4-(アミノメチル)フェニル]-4-(ピリミジン-2-イルアミノ)-2-ナフタミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、阻害剤または活性化剤として作用し、これらの標的の活性を調節し、さまざまな生化学経路に影響を与えます。関与する特定の経路は、その用途と研究されている生物学的システムによって異なります。
6. 類似の化合物との比較
類似の化合物
独自性
6-[(Z)-アミノ(イミノ)メチル]-N-[4-(アミノメチル)フェニル]-4-(ピリミジン-2-イルアミノ)-2-ナフタミドは、官能基と構造的特徴の特定の組み合わせのために独自です。この独自性により、この化合物は、他の類似の化合物では観察されない可能性のある、特定の分子標的に相互作用し、特定の生物学的活性を示します。
類似化合物との比較
Similar Compounds
- 6-Carbamimidoyl-4-(Pyrimidin-2-Ylamino)-Naphthalene-2-Carboxylic Acid (4-Aminomethyl-Phenyl)-Amide
- Naphthalene-2-Carboxanilides
Uniqueness
6-[(Z)-Amino(Imino)Methyl]-N-[4-(Aminomethyl)Phenyl]-4-(Pyrimidin-2-Ylamino)-2-Naphthamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed with other similar compounds.
特性
分子式 |
C23H21N7O |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
N-[4-(aminomethyl)phenyl]-6-carbamimidoyl-4-(pyrimidin-2-ylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H21N7O/c24-13-14-2-6-18(7-3-14)29-22(31)17-10-15-4-5-16(21(25)26)11-19(15)20(12-17)30-23-27-8-1-9-28-23/h1-12H,13,24H2,(H3,25,26)(H,29,31)(H,27,28,30) |
InChIキー |
CSWQJKHBMACTGB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)NC2=C3C=C(C=CC3=CC(=C2)C(=O)NC4=CC=C(C=C4)CN)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


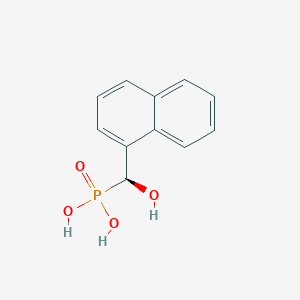
![(4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone](/img/structure/B10760098.png)
![{[7-(Difluoro-phosphono-methyl)-naphthalen-2-YL]-difluoro-methyl}-phosphonic acid](/img/structure/B10760104.png)

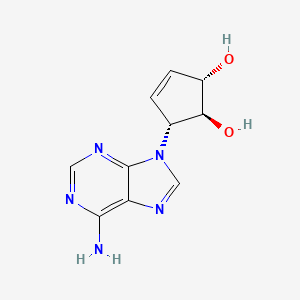
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-[2-(2-(hydroxymethyl-phenylsulfanyl)-benzyl]-benzamide](/img/structure/B10760125.png)
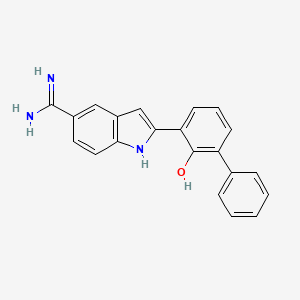
![3H-Pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B10760132.png)
![[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid](/img/structure/B10760137.png)
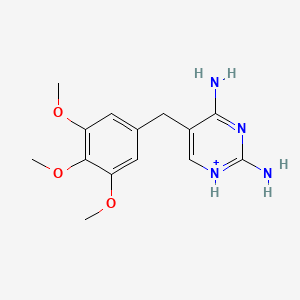
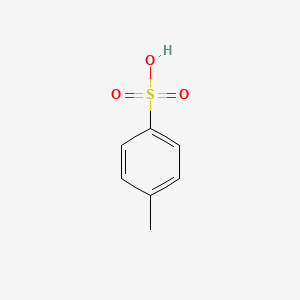
![(5-Hydroxy-6-Methyl-4-{[(3-Oxo-2,3-Dihydro-1,2-Oxazol-4-Yl)amino]methyl}pyridin-3-Yl)methyl Dihydrogen Phosphate](/img/structure/B10760146.png)
